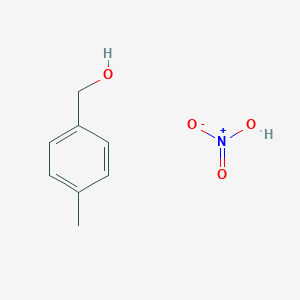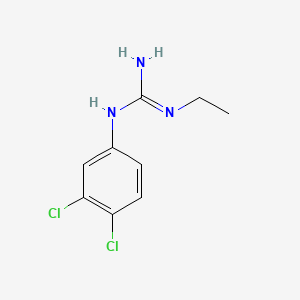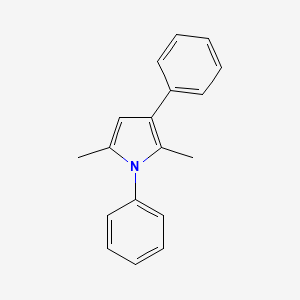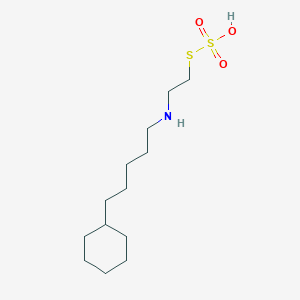
(4-Methylphenyl)methanol;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methanol;nitric acid typically involves the esterification of (4-Methylphenyl)methanol with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves mixing (4-Methylphenyl)methanol with concentrated nitric acid and heating the mixture to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to handle significant quantities of reactants and produce the compound efficiently. The use of advanced reactors and continuous flow systems can enhance the production rate and ensure consistent quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenyl)methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylbenzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)methanol;nitric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)methanol;nitric acid involves its interaction with molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release nitric acid, which can then participate in various biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl group on the aromatic ring.
4-Methylbenzyl alcohol: Similar structure but lacks the ester group.
Nitrobenzene: Contains a nitro group instead of an ester group.
Uniqueness
(4-Methylphenyl)methanol;nitric acid is unique due to the presence of both an ester group and a methyl-substituted aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13527-05-4 |
|---|---|
Molekularformel |
C8H11NO4 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
(4-methylphenyl)methanol;nitric acid |
InChI |
InChI=1S/C8H10O.HNO3/c1-7-2-4-8(6-9)5-3-7;2-1(3)4/h2-5,9H,6H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
PEWKNULHKLWXBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CO.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)







![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
